molecular formula C17H11ClO5 B5729423 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B5729423
M. Wt: 330.7 g/mol
InChI Key: QDYMHDVVCZWLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as CPMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMC belongs to the class of coumarin derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate induces apoptosis in cancer cells by activating the caspase cascade. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its low toxicity towards normal cells. However, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate also has several limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the study of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential therapeutic applications in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and to identify potential drug targets for its use in cancer therapy and inflammation-related disorders.

Synthesis Methods

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base catalyst, such as piperidine. The Pechmann condensation reaction involves the reaction of 4-chlorophenol and ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by the reaction of the resulting product with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(4-chlorophenyl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYMHDVVCZWLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

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